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Compound of Interest

Compound Name:
2-Cyclopropyl-3,3-

dimethylazetidine hydrochloride

CAS No.: 1803609-02-0

Cat. No.: B1382910

Get Quote

Executive Summary
The 2-cyclopropyl-3,3-dimethylazetidine scaffold represents a high-value pharmacophore in

modern drug discovery. It functions as a conformationally restricted bioisostere of pyrrolidine

and piperidine, offering a unique combination of metabolic stability and vectoral alignment. This

guide provides a comprehensive analysis of its topological definition (SMILES), synthetic

architecture via the Thorpe-Ingold enhanced cyclization, and its physicochemical profiling for

lead optimization.

Part 1: Structural Analysis & SMILES Topology
SMILES String Definition
The Simplified Molecular Input Line Entry System (SMILES) for this molecule encodes the four-

membered azetidine ring, the gem-dimethyl substitution at position 3, and the cyclopropyl

moiety at position 2.
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Topology Type SMILES String Description

Canonical CC1(CNC1C2CC2)C
Flat representation without

stereochemical definition.

Isomeric (S) CC1(C)CN[C@@H]1C2CC2

Defines the (2S) absolute

configuration (often preferred

for target specificity).

Isomeric (R) CC1(C)CN[C@H]1C2CC2
Defines the (2R) absolute

configuration.

Structural Logic
Azetidine Core: A high-strain (approx. 26 kcal/mol) 4-membered nitrogen heterocycle.

3,3-Dimethyl (Gem-Dimethyl): Induces the Thorpe-Ingold effect, compressing the internal

bond angle at C3. This forces the N1 and C2 substituents closer, increasing the rate of ring

formation and stabilizing the ring against hydrolytic cleavage.

2-Cyclopropyl: Acts as a lipophilic anchor. Unlike an isopropyl group, the cyclopropyl ring

lacks free rotation, reducing the entropic penalty upon binding to a protein active site.

Part 2: Synthetic Architecture
Strategic Route: Staudinger Cycloaddition & Reduction
While direct alkylation of azetidines is possible, the most robust route for creating 2,3-

substituted systems with stereocontrol is the Staudinger [2+2] Cycloaddition followed by

reduction. This method leverages the gem-dimethyl effect to drive the formation of the beta-

lactam intermediate.

Phase 1: Imine Formation
Reagents: Cyclopropanecarboxaldehyde + Appropriate Amine (e.g., Benzylamine for

protection, or p-Methoxyphenylamine).

Conditions: Dehydrating agent (MgSO4 or Ti(OEt)4), DCM, 0°C to RT.
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Mechanism: Condensation to form the Schiff base (Imine).

Phase 2: Staudinger [2+2] Cycloaddition
Reagents: Isobutyryl chloride + Triethylamine (TEA).

Intermediate:In situ generation of Dimethylketene.

Reaction: The electron-rich imine attacks the electrophilic ketene to form a zwitterionic

intermediate, which collapses into the 4-membered lactam ring (2-azetidinone).

Critical Insight: The 3,3-dimethyl group on the ketene prevents enolization, ensuring high

yields of the beta-lactam.

Phase 3: Lactam Reduction
Reagents: Lithium Aluminum Hydride (LiAlH4) or Alane (AlH3).

Conditions: THF, Reflux.[1]

Outcome: Reduction of the carbonyl (C=O) to the methylene (CH2), yielding the target

azetidine.

Visualization of Synthetic Workflow
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Figure 1: Step-wise synthesis via the Beta-Lactam (Staudinger) route, ensuring correct

substitution patterns.
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Part 3: Physicochemical Profiling & Utility
Comparative Properties
The 2-cyclopropyl-3,3-dimethylazetidine scaffold offers distinct advantages over standard

pyrrolidines.

Property Azetidine Scaffold Pyrrolidine Analog
Impact on Drug
Design

Basicity (pKa) ~10.8 - 11.2 ~11.3

Slightly lower pKa

improves membrane

permeability at

physiological pH.

LogP (Lipophilicity) Lower Higher

Azetidines reduce

overall lipophilicity

(lowering metabolic

clearance risk).

Metabolic Stability High (Gem-dimethyl) Moderate

The 3,3-dimethyl

group blocks

metabolic oxidation at

the most vulnerable

position.

Vector Geometry ~88-90° Exit Vector ~109° Exit Vector

Provides a distinct

angle for substituents

to access binding

pockets.

Decision Logic for Scaffold Selection
Researchers should select this scaffold when "escaping" crowded IP space or when a

pyrrolidine lead compound suffers from metabolic instability.
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Figure 2: Medicinal chemistry decision tree for selecting the 3,3-dimethylazetidine scaffold.
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Part 4: Experimental Protocol (Self-Validating)
Protocol: Reduction of 3,3-dimethyl-4-
cyclopropylazetidin-2-one
Objective: Convert the stable lactam intermediate to the active amine scaffold.

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and

N2 inlet.

Reagent Prep: Charge flask with anhydrous THF (50 mL) and LiAlH4 (2.0 equiv). Cool to

0°C.

Addition: Dissolve the beta-lactam precursor (1.0 equiv) in anhydrous THF (20 mL). Add

dropwise via syringe pump over 30 mins to control H2 evolution.

Validation: Bubbling must be steady but controlled. Rapid bubbling indicates excessive

moisture or addition rate.

Reaction: Warm to Room Temperature (RT) for 1 hour, then reflux (66°C) for 4-6 hours.

Monitoring: TLC (5% MeOH in DCM). The lactam spot (lower Rf) should disappear; the

amine spot (baseline or stained with Ninhydrin) will appear.

Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water

(3x mL) where x = grams of LiAlH4 used.

Workup: Filter the granular white precipitate. Dry filtrate over Na2SO4. Concentrate in vacuo.

Purification: If necessary, convert to HCl salt for recrystallization (Ether/Ethanol) to ensure

high purity (>98%).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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